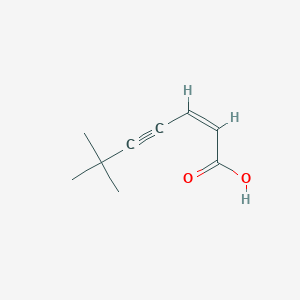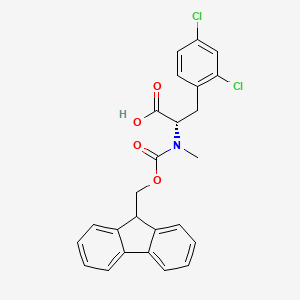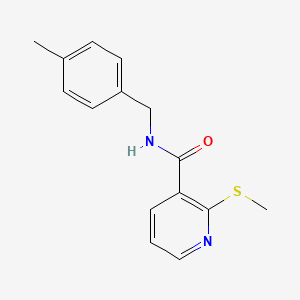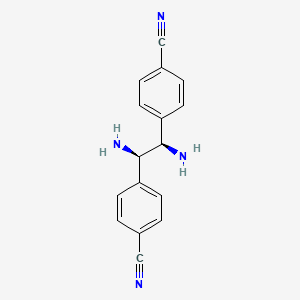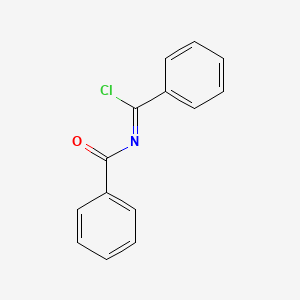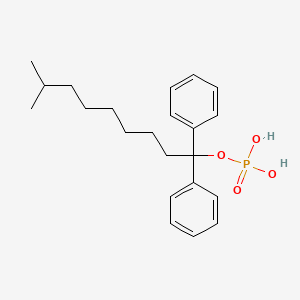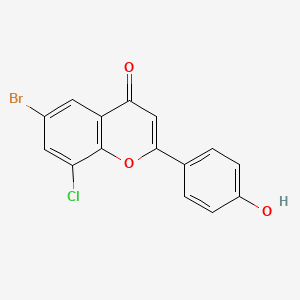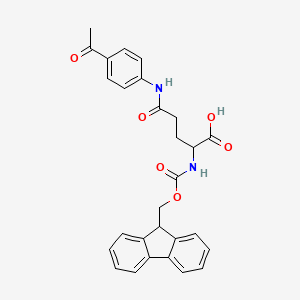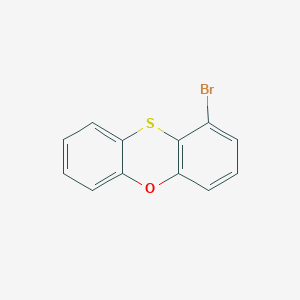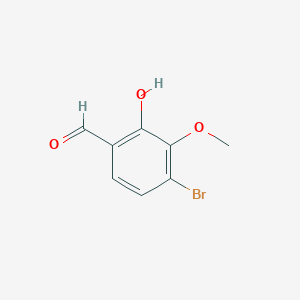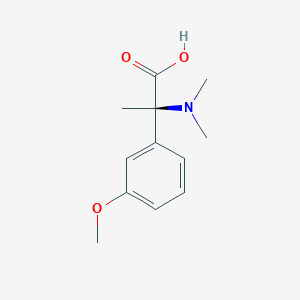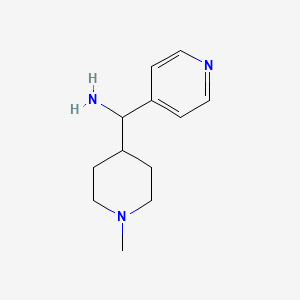
(1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine is a chemical compound with the molecular formula C12H20N2. It is often used in research and development, particularly in the fields of pharmaceuticals and organic chemistry. The compound is known for its unique structure, which includes both a piperidine and a pyridine ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine typically involves the reaction of 4-pyridinecarboxaldehyde with 1-methylpiperidine in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
(1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methylpiperidin-4-yl)methanamine: A simpler compound with only a piperidine ring.
4-(4-Methylpiperidin-1-yl)aniline: Contains an aniline group instead of a pyridine ring.
Uniqueness
(1-Methylpiperidin-4-yl)(pyridin-4-yl)methanamine is unique due to its dual-ring structure, which provides versatility in chemical reactions and potential applications. The presence of both piperidine and pyridine rings allows for a wide range of functionalization and derivatization, making it a valuable intermediate in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl)-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C12H19N3/c1-15-8-4-11(5-9-15)12(13)10-2-6-14-7-3-10/h2-3,6-7,11-12H,4-5,8-9,13H2,1H3 |
Clé InChI |
DCCCTVSEIRJGJS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C(C2=CC=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


